molecular formula C9H7N5O B15116842 3-Methyl-5-{[1,2,4]triazolo[4,3-a]pyridin-8-yl}-1,2,4-oxadiazole

3-Methyl-5-{[1,2,4]triazolo[4,3-a]pyridin-8-yl}-1,2,4-oxadiazole

Cat. No.: B15116842
M. Wt: 201.18 g/mol
InChI Key: REJSDARRALBIMA-UHFFFAOYSA-N
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Description

3-Methyl-5-{[1,2,4]triazolo[4,3-a]pyridin-8-yl}-1,2,4-oxadiazole is a heterocyclic compound that combines the structural features of triazole, pyridine, and oxadiazole rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, antiviral, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-5-{[1,2,4]triazolo[4,3-a]pyridin-8-yl}-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-methyl-1,2,4-oxadiazole with 8-amino-1,2,4-triazolo[4,3-a]pyridine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-5-{[1,2,4]triazolo[4,3-a]pyridin-8-yl}-1,2,4-oxadiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Methyl-5-{[1,2,4]triazolo[4,3-a]pyridin-8-yl}-1,2,4-oxadiazole has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Methyl-5-{[1,2,4]triazolo[4,3-a]pyridin-8-yl}-1,2,4-oxadiazole involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes or receptors, leading to its biological effects. For example, it may act as an inhibitor of kinases or other signaling proteins, disrupting cellular pathways involved in cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methyl-5-{[1,2,4]triazolo[4,3-a]pyridin-8-yl}-1,2,4-oxadiazole stands out due to its unique combination of triazole, pyridine, and oxadiazole rings, which confer distinct biological activities and chemical reactivity. Its potential as a versatile scaffold for drug development and material science applications highlights its significance in research .

Properties

Molecular Formula

C9H7N5O

Molecular Weight

201.18 g/mol

IUPAC Name

3-methyl-5-([1,2,4]triazolo[4,3-a]pyridin-8-yl)-1,2,4-oxadiazole

InChI

InChI=1S/C9H7N5O/c1-6-11-9(15-13-6)7-3-2-4-14-5-10-12-8(7)14/h2-5H,1H3

InChI Key

REJSDARRALBIMA-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC(=N1)C2=CC=CN3C2=NN=C3

Origin of Product

United States

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